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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657 Get Quote

Technical Support Center: GLPG1837 Patch
Clamp Recordings
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals achieve stable patch clamp

recordings when studying the CFTR potentiator GLPG1837.

General FAQs
Q1: What is GLPG1837 and what is its mechanism of action?

A1: GLPG1837 is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) ion channel.[1][2][3] It enhances the activity of the CFTR

protein, a chloride and bicarbonate channel that is defective in cystic fibrosis.[2] GLPG1837
functions as an allosteric modulator, meaning it binds to a site on the CFTR protein distinct

from the ATP-binding or pore domains.[4][5] This binding stabilizes the open state of the

channel, thereby increasing the probability of the channel being open and facilitating greater

ion flow.[4][5] Its mechanism is similar to that of Ivacaftor (VX-770), and evidence suggests

they may compete for the same binding site.[4][5]

Q2: Which CFTR mutations are relevant for GLPG1837 studies?
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A2: GLPG1837 has shown efficacy on various CFTR mutations, particularly Class III (gating)

mutations and some Class IV (conductance) mutations.[2] Notable mutations where

GLPG1837 has demonstrated significant potentiation include G551D, S1251N, F508del,

G178R, S549N, and R117H.[1][2][4] The EC50 values vary depending on the specific mutation

being studied.[1]

Q3: What are the typical concentrations of GLPG1837 and other reagents used in patch clamp

experiments?

A3: The optimal concentrations can vary based on the experimental goals and the specific

CFTR mutant. However, the following table summarizes commonly used concentration ranges.
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Reagent
Typical
Concentration

Purpose Notes

GLPG1837 0.1 µM - 30 µM CFTR Potentiator

EC50 is mutation-

dependent; a dose-

response curve is

recommended. For

G551D, a ~20-fold

current increase is

seen at 3 µM.[4]

ATP (MgATP) 1 mM - 5 mM CFTR Gating

Required for channel

gating. Included in the

intracellular pipette

solution.[5]

PKA 25 IU/mL - 200 nM CFTR Activation

Catalytic subunit of

Protein Kinase A,

required for CFTR

phosphorylation.

Added to the

intracellular solution.

[5][6]

Forskolin (Fsk) 10 µM CFTR Activation

Often used in whole-

cell or Ussing

chamber experiments

to raise intracellular

cAMP and activate

PKA.[7][8]

Genistein (Gst) 30 µM - 50 µM CFTR Potentiator

A general CFTR

potentiator,

sometimes used as a

positive control.[7]

CFTRinh-172 5 µM - 10 µM CFTR Inhibitor

Used to confirm that

the observed current

is specific to CFTR.[4]

[7]
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Troubleshooting Guide for Stable Readings
Q4: I'm not seeing any channel activity after applying GLPG1837. What could be the problem?

A4: This is a common issue that can stem from several factors. Follow this checklist:

CFTR Phosphorylation: Ensure CFTR is adequately phosphorylated. For excised inside-out

patches, the catalytic subunit of PKA must be in the intracellular solution along with ATP.[5][6]

For whole-cell recordings, pre-incubation with an adenylyl cyclase activator like Forskolin

may be necessary.[7]

ATP Presence: CFTR gating is strictly dependent on ATP.[4] Verify that MgATP is present in

your intracellular solution at a sufficient concentration (typically 1-5 mM).

Cell Health & Expression: Confirm that the cells are healthy and expressing the CFTR

mutant of interest. Poor cell health leads to unstable membranes and difficulty in forming

giga-ohm seals.[9]

Compound Viability: Ensure your GLPG1837 stock solution is properly stored (typically at

-20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.[1]

Q5: My giga-ohm seal is unstable and the recording is noisy. How can I improve stability?

A5: Achieving a stable, high-resistance seal is critical for high-quality recordings.

Pipette Quality: Use freshly pulled glass pipettes with a resistance of 4-8 MΩ.[7][9] Fire-

polishing the tip can help create a smoother surface for sealing.

Solution Quality: Filter all solutions (intracellular and extracellular) on the day of the

experiment using a 0.22 µm filter.[10] Ensure the osmolarity of your solutions is correctly

balanced.[9][11]

Mechanical Stability: Use an anti-vibration table and a Faraday cage to minimize mechanical

and electrical noise.[12]

Cell Condition: Only patch onto healthy, smooth-surfaced cells. Avoid cells that are overly

confluent or appear damaged.[9]
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Q6: The current "runs down" or decreases over time after an initial response to GLPG1837.

What causes this?

A6: Current rundown can be frustrating. Here are potential causes:

ATP Washout: In the whole-cell configuration, essential intracellular components can dialyze

into the pipette, leading to a loss of activity. Ensure ATP concentration is maintained.[9]

Dephosphorylation: Phosphatases present in the cell or membrane patch can

dephosphorylate CFTR over time, reducing its activity. Including phosphatase inhibitors in

the pipette solution can sometimes help.

Channel Instability: Some CFTR mutants exhibit thermal instability.[7] If conducting

experiments at physiological temperatures, this could be a factor. Performing recordings at

room temperature may increase stability.[7]

Experimental Protocols
Protocol 1: Excised Inside-Out Patch Clamp Recording
This protocol is ideal for studying the direct effects of GLPG1837 on CFTR channel kinetics.

Solution Preparation:

Pipette (Extracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM

TES, pH 7.4.

Bath (Intracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, 1 mM EGTA,

pH 7.4.

Activating Solution: Bath solution supplemented with 1 mM MgATP and 75-200 nM PKA

catalytic subunit.

Cell Preparation: Plate cells expressing the CFTR mutant of interest onto glass coverslips

24-48 hours before the experiment.

Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with

pipette solution.
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Seal Formation: Approach a single, healthy cell and apply light suction to form a giga-ohm

seal (>1 GΩ).

Excision: Retract the pipette from the cell to excise the membrane patch into the "inside-out"

configuration.

Baseline Recording: Perfuse the patch with the standard bath solution to record a baseline

with no channel activity.

Activation: Switch the perfusion to the activating solution (containing ATP and PKA). Observe

the appearance of CFTR channel openings. Hold the membrane potential at -50 mV or as

required.[5]

GLPG1837 Application: Once a stable baseline of activated CFTR activity is achieved,

perfuse the patch with the activating solution containing the desired concentration of

GLPG1837.

Data Acquisition: Record the increase in channel open probability (Po). Perform a washout

with the activating solution to observe the reversibility of the compound.

Inhibition Control: At the end of the experiment, apply a CFTR-specific inhibitor (e.g., 10 µM

CFTRinh-172) to confirm the recorded currents are from CFTR.

Protocol 2: Whole-Cell Patch Clamp Recording
This configuration is useful for assessing the overall cellular response to GLPG1837.

Solution Preparation:

External (Bath) Solution: 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 5 mM Glucose, pH 7.4.[13]

Internal (Pipette) Solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl₂, 5 mM MgATP, 10

mM HEPES, pH 7.2.

Cell Preparation: As described for the excised-patch protocol.
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Seal and Rupture: Form a giga-ohm seal on a selected cell. Apply further brief, strong

suction to rupture the membrane patch, achieving the whole-cell configuration.[9]

Baseline Activation: Hold the cell at -40 mV and apply voltage steps (e.g., from -80 mV to

+80 mV in 20 mV increments).[7][14] Perfuse the cell with an external solution containing 10

µM Forskolin to activate CFTR channels.

GLPG1837 Application: Once a stable baseline current is established, co-apply the desired

concentration of GLPG1837 with Forskolin in the external solution.

Data Analysis: Record the current-voltage (I-V) relationship. The potentiation by GLPG1837
will be observed as a significant increase in the whole-cell current amplitude.

Washout & Inhibition: Perform a washout to check for reversibility and use a CFTR inhibitor

to confirm current specificity.
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Issue:
No stable GLPG1837 response

Is Giga-seal >1 GΩ
and stable?

FIX:
- Check pipette resistance

- Use fresh solutions
- Patch healthy cells

No

Is there stable baseline
CFTR activity (post-Fsk or PKA/ATP)?

Yes

FIX:
- Verify PKA/ATP in pipette
- Check Forskolin activity

- Confirm CFTR expression

No

Is there an initial response
to GLPG1837 followed by rundown?

Yes

FIX:
- Check for ATP washout

- Consider phosphatase inhibitors
- Record at room temp

Yes

FIX:
- Verify GLPG1837 concentration

and stock integrity
- Check perfusion system

No

Stable Recording
Achieved

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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